
3-Bromo-2-(2,2-dibromoethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,2-dibromoethenyl)thiophene is an organosulfur compound with the molecular formula C₆H₃Br₃S and a molecular weight of 346.87 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a dibromoethenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-dibromoethenyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(2,2-dibromoethenyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-dibromoethenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The dibromoethenyl group can be reduced to form ethyl or vinyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate or alkylamines in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl or vinyl-substituted thiophenes.
Scientific Research Applications
3-Bromo-2-(2,2-dibromoethenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-dibromoethenyl)thiophene involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Used as a pharmaceutical intermediate and in the synthesis of organic compounds.
2-Bromothiophene: Utilized in the synthesis of various thiophene derivatives and as a precursor in organic synthesis.
3-Bromothiophene: Employed in the production of pharmaceuticals and organic materials.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C6H3Br3S |
|---|---|
Molecular Weight |
346.87 g/mol |
IUPAC Name |
3-bromo-2-(2,2-dibromoethenyl)thiophene |
InChI |
InChI=1S/C6H3Br3S/c7-4-1-2-10-5(4)3-6(8)9/h1-3H |
InChI Key |
QIUIONGNDNZKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


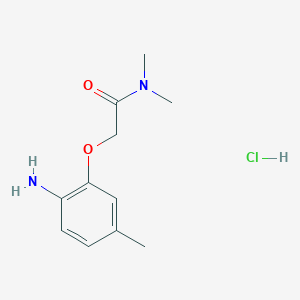
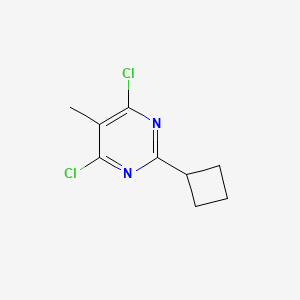

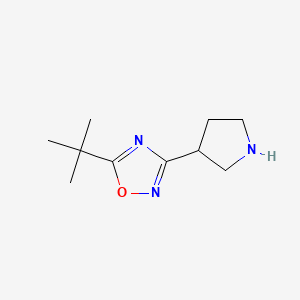

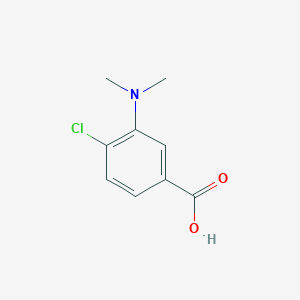
![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
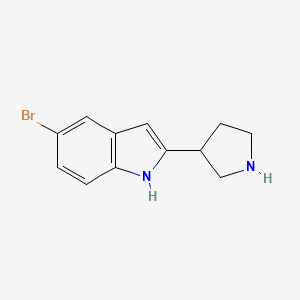
![3-{[(Benzyloxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13211005.png)
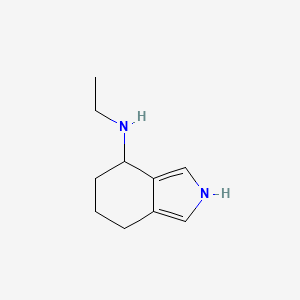
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13211016.png)
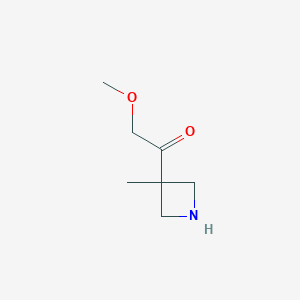
![4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13211019.png)
